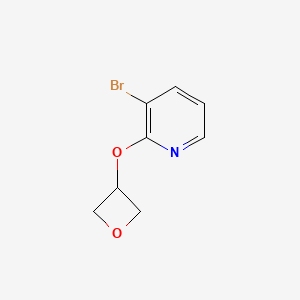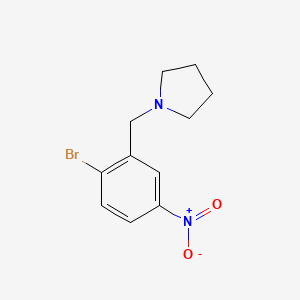
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate
Descripción general
Descripción
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate, also known as ethyl-2-bromo-4-cyano-5-hydroxybenzoate, is a chemical compound that has been used in various scientific research applications. It is an organic compound that belongs to the class of benzoates and is composed of an ethyl group, a bromine atom, a cyano group, and a hydroxyl group. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate has been used in various scientific research applications. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It has also been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. In addition, it has been used as a fluorescent dye for the detection of certain biomolecules in biological samples.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-cyano-5-hydroxybenzoate is not fully understood. However, it is believed that this compound binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. This inhibition of enzyme activity results in the disruption of the normal biochemical processes of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have an effect on the nervous system, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase. This inhibition of acetylcholinesterase activity can lead to an increase in the levels of certain neurotransmitters, such as acetylcholine, which can have an effect on the nervous system. In addition, this compound may have an effect on the immune system, as it has been shown to inhibit the activity of certain enzymes involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-bromo-4-cyano-5-hydroxybenzoate in laboratory experiments include its high purity and yield, its low cost, and its ability to be used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. Its disadvantages include its potential to cause adverse effects on the nervous system and its potential to inhibit the activity of certain enzymes involved in the immune response.
Direcciones Futuras
The future directions of research involving ethyl 2-bromo-4-cyano-5-hydroxybenzoate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its potential toxicity and its potential to interact with other drugs should be conducted. Finally, further research into its potential applications as a fluorescent dye for the detection of biomolecules in biological samples should be conducted.
Propiedades
IUPAC Name |
ethyl 2-bromo-4-cyano-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVVKNCLFDMJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1412441.png)

![Spiro[2.5]octan-5-ol](/img/structure/B1412443.png)

![2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1412446.png)



![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B1412451.png)

